(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester
Overview
Description
(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-Amino-4-bromo-6-methylphenol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of carbamates on enzyme activity. Carbamates are known to inhibit certain enzymes, such as acetylcholinesterase, and this compound could be used to investigate these interactions further.
Medicine
In medicine, this compound could be explored for its potential as a pharmaceutical intermediate. Carbamates have been used in the development of drugs for various conditions, including Alzheimer’s disease and myasthenia gravis.
Industry
In industry, this compound could be used in the production of polymers and other materials. Its unique structural features may impart desirable properties to the final products, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester would depend on its specific application. In the case of enzyme inhibition, the compound likely interacts with the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-4-chloro-6-methyl-phenyl)-carbamic acid tert-butyl ester
- (2-Amino-4-fluoro-6-methyl-phenyl)-carbamic acid tert-butyl ester
- (2-Amino-4-iodo-6-methyl-phenyl)-carbamic acid tert-butyl ester
Uniqueness
(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can participate in various chemical reactions that other halogens may not. This can lead to the formation of unique derivatives and products, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(2-amino-4-bromo-6-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-7-5-8(13)6-9(14)10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUWGLIIOSNENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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